molecular formula C9H7NO B13979669 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole CAS No. 503605-58-1

1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole

Cat. No.: B13979669
CAS No.: 503605-58-1
M. Wt: 145.16 g/mol
InChI Key: QOMNHGRIAYEFMT-UHFFFAOYSA-N
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Description

1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system combining azetidine, pyran, and pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be synthesized through various methods, including:

    Annulation of the Pyran Ring: This involves the addition of a pyran ring to an existing pyrrole ring.

    Intramolecular Cyclization: This method involves the cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.

Industrial Production Methods:

Chemical Reactions Analysis

1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be compared with other similar compounds, such as:

    Pyrano[3,4-C]pyrrole: A related compound with a similar fused ring system but lacking the azetidine ring.

    Pyrrolo[3,4-C]pyridine: Another heterocyclic compound with a pyrrole and pyridine ring system.

Uniqueness: this compound is unique due to the presence of the azetidine ring, which imparts distinct structural and electronic properties compared to other similar compounds .

Properties

CAS No.

503605-58-1

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

10-oxa-5-azatricyclo[5.4.0.02,5]undeca-1,3,6,8-tetraene

InChI

InChI=1S/C9H7NO/c1-3-10-5-7-2-4-11-6-8(7)9(1)10/h1-5H,6H2

InChI Key

QOMNHGRIAYEFMT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CN3C=C2C=CO1

Origin of Product

United States

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